

# Evaluating the long-term safety of Englitazone in comparison to other glitazones

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Englitazone |           |
| Cat. No.:            | B035078     | Get Quote |

# The Shifting Landscape of Glitazone Safety: A Comparative Analysis

While the experimental drug **Englitazone** showed early promise in preclinical studies, its development was discontinued, leaving no long-term human safety data available for comparison. This guide, therefore, focuses on the long-term safety profiles of the marketed glitazones, Rosiglitazone and Pioglitazone, and the withdrawn glitazone, Troglitazone, to provide a comprehensive overview for researchers, scientists, and drug development professionals.

The thiazolidinedione (TZD) class of drugs, commonly known as glitazones, revolutionized the treatment of type 2 diabetes by targeting insulin resistance through the activation of peroxisome proliferator-activated receptor-gamma (PPARy). However, the history of this drug class has been marked by significant long-term safety concerns, leading to the withdrawal of Troglitazone and restrictions on the use of Rosiglitazone. This guide provides a detailed comparison of the long-term safety of these agents, supported by experimental data and methodologies.

## **Comparative Safety Profile of Glitazones**

The long-term safety of glitazones has been a subject of intense scrutiny, with large-scale clinical trials and meta-analyses revealing distinct risk profiles for each compound. The primary areas of concern have been cardiovascular events, bladder cancer, and hepatotoxicity.



| Adverse Event                     | Troglitazone                                                                                       | Rosiglitazone                                    | Pioglitazone                                                                            |
|-----------------------------------|----------------------------------------------------------------------------------------------------|--------------------------------------------------|-----------------------------------------------------------------------------------------|
| Cardiovascular                    |                                                                                                    |                                                  |                                                                                         |
| Myocardial Infarction<br>(MI)     | Insufficient long-term<br>data                                                                     | Increased risk[1][2][3]<br>[4][5][6]             | No significant increased risk; some studies suggest potential benefit[7][8] [9][10][11] |
| Congestive Heart<br>Failure (CHF) | Increased risk                                                                                     | Significant increased risk[1][2][5][7][8][9][10] | Increased risk (class effect)[7][8][9][10]                                              |
| Bladder Cancer                    | No established link                                                                                | No established link[12]                          | Increased risk with long-term use and higher doses[12][13] [14][15][16]                 |
| Hepatotoxicity                    | High risk of severe<br>liver injury (withdrawn<br>from market)[17][18]<br>[19][20][21][22][23][24] | No significant risk of hepatotoxicity            | No significant risk of hepatotoxicity                                                   |
| Bone Fractures                    | Insufficient long-term<br>data                                                                     | Increased risk,<br>particularly in women         | Increased risk,<br>particularly in women                                                |
| Weight Gain                       | Yes (class effect)                                                                                 | Yes (class effect)                               | Yes (class effect)                                                                      |
| Edema                             | Yes (class effect)                                                                                 | Yes (class effect)                               | Yes (class effect)                                                                      |

### **Experimental Protocols of Key Safety Studies**

Understanding the methodologies of the key clinical trials is crucial for interpreting their findings. Below are summaries of the experimental protocols for pivotal studies that evaluated the long-term safety of Rosiglitazone and Pioglitazone.

Rosiglitazone: RECORD Trial (Rosiglitazone Evaluated for Cardiovascular Outcomes in Oral Agent Combination Therapy for Type 2 Diabetes)



- Objective: To evaluate the cardiovascular safety of rosiglitazone in patients with type 2 diabetes.
- Study Design: A multicenter, open-label, randomized, non-inferiority trial.
- Participants: 4,447 patients with type 2 diabetes who were inadequately controlled on metformin or a sulfonylurea.
- Intervention: Patients were randomized to receive either rosiglitazone in addition to their existing therapy (metformin or sulfonylurea) or a combination of metformin and a sulfonylurea.
- Primary Outcome: The primary endpoint was a composite of cardiovascular hospitalization or cardiovascular death.
- Duration: The trial had a median follow-up of 5.5 years.

## Pioglitazone: PROactive Trial (PROspective pioglitAzone Clinical Trial In macroVascular Events)

- Objective: To determine the effect of pioglitazone on macrovascular outcomes in high-risk patients with type 2 diabetes.
- Study Design: A prospective, multicenter, randomized, double-blind, placebo-controlled trial.
- Participants: 5,238 patients with type 2 diabetes and evidence of macrovascular disease.
- Intervention: Patients were randomized to receive either pioglitazone (titrated from 15 to 45 mg daily) or a placebo, in addition to their existing glucose-lowering and cardiovascular medications.
- Primary Outcome: The primary endpoint was a composite of all-cause mortality, non-fatal myocardial infarction, stroke, acute coronary syndrome, endovascular or surgical intervention in the coronary or leg arteries, and amputation above the ankle.
- Duration: The mean follow-up was 34.5 months.



## **Visualizing Key Pathways and Concepts**

To further elucidate the mechanisms and context of glitazone safety, the following diagrams are provided.



Click to download full resolution via product page

Caption: PPARy signaling pathway activated by glitazones.





Click to download full resolution via product page

Caption: General workflow of a long-term safety clinical trial.





Click to download full resolution via product page

Caption: Relationship between glitazones and major safety concerns.

In conclusion, while the therapeutic potential of glitazones in managing type 2 diabetes is undeniable, their long-term safety profiles are varied and complex. The discontinuation of **Englitazone**'s development underscores the challenges in this class. For the marketed agents, Rosiglitazone has been associated with a significant risk of cardiovascular events, while Pioglitazone carries a warning for bladder cancer. The severe hepatotoxicity of Troglitazone serves as a stark reminder of the importance of rigorous post-marketing surveillance and ongoing safety evaluation in drug development. This comparative guide highlights the critical need for a thorough risk-benefit assessment when considering the use of glitazones and provides a framework for future research into safer insulin-sensitizing agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Validation & Comparative



- 1. Rosiglitazone Wikipedia [en.wikipedia.org]
- 2. Cardiac safety profile of rosiglitazone: a comprehensive meta-analysis of randomized clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long-term risk of cardiovascular events with rosiglitazone: a meta-analysis Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. clinician.nejm.org [clinician.nejm.org]
- 6. bmj.com [bmj.com]
- 7. bmj.com [bmj.com]
- 8. clinician.nejm.org [clinician.nejm.org]
- 9. Comparison of cardiovascular outcomes in elderly patients with diabetes who initiated rosiglitazone vs pioglitazone therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medscape.com [medscape.com]
- 11. medscape.com [medscape.com]
- 12. uspharmacist.com [uspharmacist.com]
- 13. Pioglitazone and bladder cancer risk: a systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 14. clinician.nejm.org [clinician.nejm.org]
- 15. Pioglitazone use in patients with diabetes and risk of bladder cancer: a systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. Troglitazone LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Hepatotoxicity due to troglitazone: report of two cases and review of adverse events reported to the United States Food and Drug Administration | Semantic Scholar [semanticscholar.org]
- 20. Federal Register :: Pfizer, Inc.; Withdrawal of Approval of a New Drug Application [federalregister.gov]
- 21. Company played down drug's risks, report says PMC [pmc.ncbi.nlm.nih.gov]
- 22. Diabetes drug withdrawn after reports of hepatic events | Semantic Scholar [semanticscholar.org]



- 23. Two Cases of Severe Clinical and Histologic Hepatotoxicity Associated with Troglitazone | Semantic Scholar [semanticscholar.org]
- 24. Troglitazone-induced liver failure: a case study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Evaluating the long-term safety of Englitazone in comparison to other glitazones]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b035078#evaluating-the-long-term-safety-of-englitazone-in-comparison-to-other-glitazones]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com